Product packaging for 1-[1-(Methylamino)cyclobutyl]propan-1-one(Cat. No.:)

1-[1-(Methylamino)cyclobutyl]propan-1-one

Cat. No.: B13167639
M. Wt: 141.21 g/mol
InChI Key: BLILTGAVPUOKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Methylamino)cyclobutyl]propan-1-one is a chemical compound of significant interest in advanced research and development, particularly in the field of medicinal chemistry. It features a cyclobutane ring substituted with a methylamino group and a propiophenone-like side chain, making it a valuable synthon and building block for the construction of more complex molecules. The structural motif of a strained ring system like cyclobutyl, combined with an aminoketone functionality, is often explored in the design of pharmaceutical agents. Compounds with similar scaffolds, such as cyclopropanamine derivatives, are being investigated for their potential use in treating neurodegenerative diseases, including Alzheimer's and Parkinson's disease, and as inhibitors for specific enzymes like lysine-specific demethylase 1A (LSD1) . Furthermore, cycloalkyl-containing compounds have demonstrated relevance in research areas concerning cholesterol management and lipid metabolism . This ketone serves as a critical intermediate for researchers synthesizing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. As a fine chemical, it is supplied with high purity to ensure consistent experimental results. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle all materials in accordance with laboratory best practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13167639 1-[1-(Methylamino)cyclobutyl]propan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-[1-(methylamino)cyclobutyl]propan-1-one

InChI

InChI=1S/C8H15NO/c1-3-7(10)8(9-2)5-4-6-8/h9H,3-6H2,1-2H3

InChI Key

BLILTGAVPUOKTH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CCC1)NC

Origin of Product

United States

Retrosynthetic Analysis and Strategic Synthesis of 1 1 Methylamino Cyclobutyl Propan 1 One

Primary Disconnections and Key Synthetic Building Blocks

A retrosynthetic analysis of 1-[1-(methylamino)cyclobutyl]propan-1-one reveals several logical disconnections. The most apparent disconnection is at the carbon-nitrogen bond and the carbon-carbon bond of the propan-1-one moiety. This leads to three primary building blocks: a cyclobutane (B1203170) core, a methylamine (B109427) equivalent, and a propanoyl equivalent.

A primary retrosynthetic disconnection can be made at the acyl-carbon bond, suggesting a precursor such as 1-(methylamino)cyclobutanecarbonitrile. This nitrile can be conceptually derived from cyclobutanone (B123998), methylamine, and a cyanide source through a Strecker-type reaction. A subsequent disconnection of the methylamino group from the nitrile leads back to 1-aminocyclobutanecarbonitrile (B1279541), and ultimately to cyclobutanone.

Alternatively, disconnection of the propanoyl group as an acylating agent suggests a precursor like N-methylcyclobutylamine. This simplifies the synthesis to the formation of the substituted cyclobutylamine (B51885) followed by acylation.

Table 1: Key Synthetic Building Blocks and Precursors

Building Block/PrecursorStructureSynthetic Role
CyclobutanoneO=C1CCC1Core cyclobutane source
MethylamineCH3NH2Source of the methylamino group
Propanoyl chlorideCH3CH2COClAcylating agent for propan-1-one moiety
1-(Methylamino)cyclobutanecarbonitrileN#C-C1(N(C)H)CCC1Key intermediate for propan-1-one installation
N-MethylcyclobutylamineC1(N(C)H)CCC1Precursor for direct acylation

Synthetic Methodologies for the 1-Substituted Cyclobutane Core

Cyclobutane Ring Formation Approaches

The inherent ring strain of cyclobutanes makes their synthesis a non-trivial task. Several classical and modern methods have been developed to address this challenge. researchgate.net

[2+2] Cycloadditions: This is one of the most common methods for forming four-membered rings. nih.gov Photochemical [2+2] cycloadditions of alkenes, or the reaction of ketenes with alkenes, can provide direct access to cyclobutane derivatives. mdpi.com For the synthesis of the target molecule, a [2+2] cycloaddition involving an enamine or a related nitrogen-containing alkene could be a viable strategy. acs.orgnih.gov

Ring Contractions: Ring contraction of five-membered rings, such as pyrrolidines, can be a powerful method for the stereoselective synthesis of substituted cyclobutanes. nih.govacs.org This approach often proceeds via a radical pathway, allowing for the formation of highly functionalized cyclobutane products. nih.gov

Ring Expansions: The ring expansion of cyclopropane (B1198618) derivatives offers another route to cyclobutanes. nih.gov For instance, the treatment of cyclopropylcarbinyl amines with nitrous acid can lead to the formation of cyclobutanol, which can then be further functionalized.

Table 2: Comparison of Cyclobutane Ring Formation Approaches

MethodDescriptionAdvantagesDisadvantages
[2+2] CycloadditionsConcerted or stepwise union of two double-bond containing molecules. nih.govDirect formation of the cyclobutane ring; can be highly stereospecific. mdpi.comMay require photochemical conditions; regioselectivity can be an issue.
Ring ContractionsConversion of a five-membered ring to a four-membered ring. nih.govCan be highly stereoselective; provides access to complex substitution patterns. acs.orgMay require multi-step synthesis of the starting pyrrolidine.
Ring ExpansionsConversion of a three-membered ring to a four-membered ring. nih.govCan provide access to specific substitution patterns.May involve harsh reaction conditions and generate multiple products.

Stereoselective and Regioselective Synthesis of Substituted Cyclobutanes

Achieving the desired stereochemistry and regiochemistry is paramount in organic synthesis. For 1,1-disubstituted cyclobutanes like the target molecule, the primary concern is regioselectivity in the initial construction of the ring or in subsequent functionalization steps.

Stereoselective methods are crucial when chiral centers are present. While the target molecule itself is achiral, the development of stereoselective routes is important for the synthesis of related, more complex analogs. Organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective and diastereoselective synthesis of cyclobutane derivatives. mdpi.com For instance, chiral catalysts can be employed in [2+2] cycloaddition reactions to induce asymmetry.

Strategies for the Introduction of the Propan-1-one Moiety

Once the 1-(methylamino)cyclobutane core is established, the final step is the introduction of the propan-1-one moiety. This can be achieved through various carbon-carbon bond-forming reactions.

Ketone Functionalization and Carbon-Carbon Bond Formation

If the synthetic strategy proceeds through a 1-(methylamino)cyclobutanecarbonitrile intermediate, the nitrile group can be converted to a ketone. This can be achieved by reaction with an organometallic reagent, such as a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent, followed by acidic workup. This approach directly installs the propan-1-one group.

Acylation and Related Coupling Reactions

A more direct approach involves the acylation of a pre-formed N-methylcyclobutylamine. Friedel-Crafts acylation is a classic method for forming aryl ketones, and analogous reactions can be adapted for the acylation of certain aliphatic systems, although they are less common. wikipedia.orgsigmaaldrich.com

A more reliable method would be the N-acylation of the secondary amine followed by a rearrangement or a more modern cross-coupling approach. However, a direct C-acylation at the carbon bearing the amino group is challenging.

A plausible and efficient method is the reaction of N-methylcyclobutylamine with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a suitable base. This would initially form the N-acyl derivative, N-methyl-N-propanoylcyclobutylamine. Subsequent manipulation might be required to achieve the desired C-acylation, potentially through a directed metalation strategy.

Alternatively, if the synthesis starts from 1-aminocyclobutanecarboxylic acid, the carboxylic acid could be converted to an acid chloride and then reacted with an organocuprate (e.g., diethylcuprate) to form the ketone. The amino group would need to be appropriately protected throughout this sequence.

Table 3: Comparison of Strategies for Propan-1-one Moiety Introduction

StrategyReagentsKey TransformationAdvantagesDisadvantages
Grignard Reaction with NitrileEthylmagnesium bromide, then H3O+Nitrile to ketone conversionDirect installation of the propanoyl group.Requires synthesis of the nitrile precursor.
Acylation of AminePropanoyl chloride, baseN-acylationMilder conditions.Forms an amide, not the target ketone directly.
Organocuprate Reaction with Acid ChlorideDiethylcuprateAcid chloride to ketone conversionGenerally high yielding for ketone synthesis.Requires protection of the amino group and synthesis of the carboxylic acid precursor.

Incorporation of the Methylamino Functionality

A key challenge in the synthesis of the target molecule is the introduction of the methylamino group onto the cyclobutane ring. Several established methodologies can be adapted for this purpose, each with its own set of advantages and potential challenges. These methods primarily include reductive amination protocols, nucleophilic amination strategies, and the use of amine protecting groups to ensure selectivity.

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This one-pot reaction typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

One of the most effective and mild reducing agents for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) . This reagent is particularly well-suited for the reductive amination of ketones and is known for its high selectivity, tolerating a wide range of functional groups. fishersci.co.ukjk-sci.com The reaction proceeds through the in situ formation of an iminium ion intermediate from the ketone and methylamine, which is then rapidly reduced by the hydride reagent. The use of a stoichiometric amount of acetic acid can catalyze the imine formation, particularly with less reactive ketones. organic-chemistry.org

Another classic method for the methylation of a primary amine is the Eschweiler-Clarke reaction . This reaction utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. organic-chemistry.orgchemistrytalk.orgmasterorganicchemistry.com The mechanism involves the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by hydride transfer from formic acid. organic-chemistry.orgmasterorganicchemistry.com A significant advantage of the Eschweiler-Clarke reaction is that it prevents over-alkylation, stopping at the tertiary amine stage. masterorganicchemistry.com

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Imine reductases (IREDs) are enzymes that can catalyze the reductive amination of ketones with high stereoselectivity, an important consideration if chiral centers are present or desired. mychemblog.com The use of whole-cell biocatalysts containing overexpressed IREDs can simplify the process and reduce costs. mychemblog.com

Table 1: Comparison of Reductive Amination Protocols

ProtocolReagentsKey Features
Sodium Triacetoxyborohydride Ketone, Methylamine, NaBH(OAc)₃, optional Acetic AcidMild and selective, tolerates many functional groups. fishersci.co.ukorganic-chemistry.org
Eschweiler-Clarke Reaction Primary Amine, Formaldehyde, Formic AcidPrevents over-methylation, stops at the tertiary amine. organic-chemistry.orgmasterorganicchemistry.com
Biocatalytic (IREDs) Ketone, Methylamine, Imine Reductase, Cofactor regeneration systemHigh stereoselectivity, environmentally friendly. mychemblog.com

Direct nucleophilic substitution offers an alternative route to the target molecule. This approach would involve the reaction of a suitable cyclobutane electrophile, such as a cyclobutyl halide, with methylamine. However, the direct alkylation of amines with alkyl halides can be difficult to control and often leads to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.com

To circumvent the issue of over-alkylation, a strategy involving an amine precursor can be employed. For instance, 1-aminocyclobutanecarbonitrile can be synthesized and subsequently converted to the desired methylamine derivative. The synthesis of such precursors can be achieved through various methods, including the Strecker synthesis from a cyclobutanone.

The alkylation of methylamine with a cyclobutyl derivative bearing a good leaving group is another possibility. While direct alkylation is often problematic, careful control of reaction conditions, such as using a large excess of the amine, can favor the formation of the desired secondary amine.

To achieve high selectivity and avoid unwanted side reactions during multi-step syntheses, the use of amine protecting groups is indispensable. masterorganicchemistry.com Carbamates are among the most common and effective protecting groups for amines. masterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its ease of installation and removal. fishersci.co.uktotal-synthesis.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukjk-sci.com The Boc group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukcommonorganicchemistry.com

Another prevalent protecting group is the benzyloxycarbonyl (Cbz or Z) group . total-synthesis.com It is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The Cbz group is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis (e.g., using H₂ and Pd/C), a mild and efficient method. masterorganicchemistry.comtotal-synthesis.com

Table 2: Common Amine Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-Butyloxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl) fishersci.co.ukcommonorganicchemistry.com
Benzyloxycarbonyl Cbz, ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.comtotal-synthesis.com

Computational Chemistry and Theoretical Characterization of 1 1 Methylamino Cyclobutyl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule. For a compound like 1-[1-(Methylamino)cyclobutyl]propan-1-one, such studies would provide invaluable insights into its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would begin with the optimization of its ground state geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. Without experimental or computational data, the precise geometric parameters for this compound are unknown.

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the distribution and energies of these orbitals would pinpoint the most likely sites for electrophilic and nucleophilic attack. However, no such analysis has been published.

Conformational Analysis and Energy Landscapes

Due to the presence of flexible single bonds and a cyclobutyl ring, this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and the energy barriers between them. This would create an energy landscape, illustrating the relative stabilities of different spatial arrangements of the molecule. Such a study is critical for understanding its dynamic behavior, but the specific energy landscapes for this compound have not been computationally determined.

Reaction Mechanism Elucidation Through Transition State Calculations

Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. By locating and characterizing transition states—the highest energy points along a reaction coordinate—researchers can determine activation energies and elucidate reaction mechanisms step-by-step. For this compound, this could involve studying its synthesis, degradation, or reactions with other chemical species. To date, no computational studies on the reaction mechanisms involving this compound have been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational space more extensively than static calculations. Furthermore, these simulations can model how the molecule interacts with solvents or other molecules, offering insights into its solution-phase behavior and potential for forming intermolecular bonds. No molecular dynamics simulation data is currently available for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. By developing a QSPR model, it would be possible to predict various attributes of this compound and its derivatives based on calculated molecular descriptors. This would require a dataset of related compounds with known properties, which does not appear to exist in the public domain for this specific chemical class.

Application of Machine Learning for Chemical Space Exploration and Synthesis Prediction

The exploration of the vast chemical space and the prediction of viable synthetic pathways for novel compounds are significant challenges in computational chemistry. Machine learning (ML) has emerged as a powerful tool to navigate these complexities, offering methodologies to accelerate the discovery and development of new molecules. researchgate.netmdpi.com For a specific compound such as this compound, which may have limited documented research, ML techniques provide a framework for in silico investigation.

Chemical Space Exploration

Chemical space, encompassing all conceivable molecules, is estimated to contain upwards of 10^60 compounds, presenting a formidable landscape for exploration. mdpi.com Machine learning, particularly through the use of generative models, enables the exploration of this space to identify novel analogs of a seed molecule like this compound with potentially desirable properties. nih.govmedium.com

Generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be trained on large molecular datasets to learn the underlying rules of chemical structure and bonding. medium.comulster.ac.uk Once trained, these models can generate new, valid chemical structures. oup.com For this compound, this process would involve:

Molecular Representation: The structure of this compound would be converted into a machine-readable format, such as a SMILES (Simplified Molecular-Input Line-Entry System) string or a molecular graph. microsoft.com

Model Training: A generative model would be trained on a diverse dataset of known chemical compounds, potentially enriched with molecules containing similar structural motifs (e.g., cyclobutyl groups, ketones, secondary amines).

Generation of Analogs: The trained model can then be used to generate a library of novel molecules that are structurally similar to this compound but with variations in their functional groups, ring structures, or substituents.

The generated library of virtual compounds can then be screened for predicted physicochemical and biological properties using other ML models. For instance, Quantitative Structure-Activity Relationship (QSAR) models, often built using algorithms like random forests or gradient boosting, can predict properties such as solubility, toxicity, and binding affinity to a specific biological target. nih.govacs.org

Below is a hypothetical data table illustrating the types of analogs of this compound that could be generated and their predicted properties.

Generated Analog SMILES Representation Predicted Property 1 (e.g., LogP) Predicted Property 2 (e.g., Predicted Binding Affinity - pIC50)
Analog AO=C(CC)C1(N(C)C)CCC12.16.5
Analog BO=C(CC)C1(NC)CCC1(F)1.97.2
Analog CO=C(C)C1(N(C)C)CCC11.86.8
Analog DO=C(CC)C1(N(C)C)CC(C)C12.56.3

This table is for illustrative purposes only. The specific SMILES representations and predicted properties are hypothetical and generated to demonstrate the output of a machine learning workflow.

Synthesis Prediction

Predicting a viable synthetic route for a novel or underexplored compound is another area where machine learning has made significant strides. acs.orgnih.gov Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available starting materials, can be framed as a task for ML models. engineering.org.cnnih.gov

Template-based and template-free models are two primary approaches in ML-driven retrosynthesis. acs.orgchemrxiv.org

Template-based models rely on a database of known chemical reactions to propose retrosynthetic disconnections.

Template-free models , often based on sequence-to-sequence architectures similar to those used in language translation, can predict reactants from a product without explicit reaction templates, offering a more creative approach to synthesis planning. nih.gov

For this compound, a retrosynthesis prediction model would take its structure as input and propose a set of potential precursors. This process can be iterated until readily available starting materials are identified. ijsred.com

The following table provides a conceptual example of a retrosynthetic pathway for this compound as might be predicted by an ML model.

Target Molecule Retrosynthetic Step Predicted Precursors Plausibility Score
This compoundC-N bond disconnection1-(1-aminocyclobutyl)propan-1-one and a methylating agent0.85
This compoundGrignard-type reaction1-(methylamino)cyclobutanecarbonitrile and ethylmagnesium bromide0.78
1-(1-aminocyclobutyl)propan-1-oneKetone formation1-aminocyclobutanecarbonitrile (B1279541) and ethylmagnesium bromide0.92

This table is a conceptual illustration. The predicted precursors and plausibility scores are hypothetical and intended to represent the output of a synthesis prediction tool.

The integration of machine learning into the computational study of compounds like this compound allows for a rapid and expansive exploration of its chemical neighborhood and the early-stage planning of its synthesis, even in the absence of extensive experimental data. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 1 Methylamino Cyclobutyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural determination of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of proton and carbon signals, offering deep insights into the connectivity and spatial arrangement of atoms within 1-[1-(Methylamino)cyclobutyl]propan-1-one.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The N-methyl group would likely appear as a singlet, while the protons of the ethyl group of the propanoyl moiety would present as a quartet and a triplet. The protons on the cyclobutyl ring would show complex multiplet patterns due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the ketone is expected to resonate at a characteristic downfield shift. The quaternary carbon of the cyclobutyl ring attached to both the nitrogen and the propanoyl group would also have a distinct chemical shift.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group and the cyclobutyl ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is instrumental in identifying longer-range (2-3 bond) correlations, which can definitively link the propanoyl group and the N-methyl group to the cyclobutyl ring. Finally, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
1 (C=O)-~210H-2, H-5
2 (CH₂)~2.5 (q)~35H-3, H-5, H-8
3 (CH₃)~1.0 (t)~8H-2
4 (C)-~65H-5, H-8, H-9
5, 8 (CH₂)~1.8-2.2 (m)~30H-2, H-4, H-6, H-7, H-9
6, 7 (CH₂)~1.6-1.9 (m)~15H-5, H-8
9 (N-CH₃)~2.3 (s)~38H-4, H-5, H-8

Note: The chemical shifts are predicted values based on analogous structures and may vary in experimental conditions. 'q' denotes a quartet, 't' a triplet, 's' a singlet, and 'm' a multiplet.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer valuable information about its structure in the crystalline state. researchgate.netyoutube.com This technique is particularly powerful for identifying and characterizing different polymorphic forms of a compound, which can have distinct physical properties. researchgate.netyoutube.com By analyzing the ¹³C cross-polarization magic-angle spinning (CP-MAS) spectra, one could differentiate between polymorphs of this compound by observing variations in the chemical shifts and multiplicities of the carbon signals, which are sensitive to the local crystalline environment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1700-1725 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1020 cm⁻¹ range. The N-H bending vibration (if the amine is protonated) and various C-H stretching and bending vibrations from the alkyl groups would also be present.

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds often give rise to stronger Raman signals. Therefore, the C-C stretching vibrations of the cyclobutyl ring and the propanoyl chain would be readily observable.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C=O Stretch17151715Strong (IR), Medium (Raman)
C-N Stretch11801180Medium
N-H Bend (amine salt)1600-Medium
C-H Stretch (aliphatic)2850-29602850-2960Strong
C-C Stretch800-1200800-1200Medium (IR), Strong (Raman)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₇NO), the calculated exact mass would be determined. This precise mass measurement is crucial for confirming the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

The fragmentation of this compound in a mass spectrometer would likely proceed through characteristic pathways for α-amino ketones. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of an ethyl radical, resulting in a prominent fragment ion. Similarly, α-cleavage adjacent to the nitrogen atom is another expected fragmentation pathway, which could involve the loss of a methyl radical or cleavage of the cyclobutyl ring. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted)Proposed Fragment StructureFragmentation Pathway
[M]+•[C₉H₁₇NO]+•Molecular Ion
[M-29]+[C₇H₁₂NO]+α-cleavage: Loss of •CH₂CH₃
[M-CH₃]+[C₈H₁₄NO]+α-cleavage: Loss of •CH₃ from N
[M-C₃H₇O]+[C₆H₁₀N]+Cleavage of the propanoyl group

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the structural elucidation of organic compounds by fragmenting a specific precursor ion and analyzing the resulting product ions. In the case of this compound, MS/MS analysis would provide unequivocal confirmation of its molecular structure by inducing characteristic fragmentation pathways.

Following the initial ionization of the molecule, the protonated molecular ion [M+H]⁺ would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), leading to the formation of several diagnostic fragment ions. The fragmentation patterns are predictable based on the functional groups present in the molecule, namely the aminoketone and the cyclobutane (B1203170) ring.

Key fragmentation pathways for protonated this compound would likely include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom is a common fragmentation route for aminoketones. This could result in the loss of the ethyl group from the propanoyl moiety or cleavage within the cyclobutyl ring.

Loss of small neutral molecules: The elimination of stable neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO) is a frequent occurrence in the mass spectra of organic compounds.

Ring opening and fragmentation: The strained cyclobutane ring can undergo ring-opening followed by subsequent fragmentation, yielding characteristic ions that indicate the presence of this cyclic moiety.

By analyzing the m/z values of the product ions, a detailed fragmentation map can be constructed, allowing for the unambiguous confirmation of the connectivity of atoms within the this compound molecule.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/Neutral Loss
[M+H]⁺[M+H - C₂H₄]⁺Loss of ethene from the propanoyl group
[M+H]⁺[M+H - CO]⁺Loss of carbon monoxide
[M+H]⁺[M+H - H₂O]⁺Loss of water
[M+H]⁺[C₅H₁₀N]⁺Cleavage of the bond between carbonyl carbon and cyclobutane ring

X-ray Diffraction for Solid-State Structure Determination and Crystal Engineering

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. These methods provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous determination of the molecular structure of a compound in the solid state. rsc.org This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

For this compound, a successful SCXRD analysis would yield a detailed crystallographic information file (CIF) containing the precise coordinates of each atom in the unit cell. From this data, crucial structural parameters can be extracted, including:

Confirmation of connectivity: The analysis would definitively confirm the covalent bonding arrangement of the molecule.

Molecular conformation: The preferred conformation of the molecule in the solid state, including the puckering of the cyclobutane ring and the orientation of the methylamino and propanoyl substituents, would be revealed. nih.govcaltech.edu

Intermolecular interactions: The presence of hydrogen bonds (e.g., between the amine hydrogen and the carbonyl oxygen of a neighboring molecule) and other non-covalent interactions that dictate the crystal packing would be identified.

This information is fundamental for understanding the physical properties of the solid material and for designing new crystalline forms with desired characteristics (crystal engineering).

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Hypothetical Crystal of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)105.2
Volume (ų)1055.4
Z4
Density (calculated) (g/cm³)1.15

Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It provides a characteristic diffraction pattern, or "fingerprint," for a given crystalline solid. PXRD is particularly valuable for:

Phase identification: Comparing the experimental PXRD pattern to a database of known patterns allows for the identification of the crystalline phase of a substance.

Assessment of crystallinity: The sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity of a sample. Amorphous materials lack long-range order and produce a broad, diffuse scattering pattern.

Polymorphism studies: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties. creative-biostructure.comrigaku.comparticle.dk PXRD is a primary tool for identifying and differentiating between polymorphs, as each form will produce a unique diffraction pattern. cambridge.orgnih.govnih.gov

For this compound, PXRD would be employed to characterize the bulk material, confirm its crystalline nature, and investigate the potential for polymorphism under different crystallization conditions.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Assignment

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. Chiroptical methods are a class of analytical techniques that are sensitive to this chirality and are essential for determining the enantiomeric purity and absolute configuration of such compounds. numberanalytics.comresearchgate.net

Optical Rotation and Polarimetry

Optical rotation is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration.

Enantiomeric Purity: A pure enantiomer will rotate the plane of polarized light in one direction (either dextrorotatory, (+), or levorotatory, (-)). A racemic mixture (a 50:50 mixture of both enantiomers) will not rotate the plane of polarized light. The observed optical rotation of a sample can be used to determine its enantiomeric excess (ee).

Absolute Configuration: While the sign of optical rotation can distinguish between enantiomers, it does not directly reveal the absolute configuration (R or S) of the molecule without comparison to a standard of known configuration. rsc.orgnih.gov

Electronic Circular Dichroism (ECD)

Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgnumberanalytics.com An ECD spectrum is a plot of this differential absorption versus wavelength and provides a unique fingerprint for a chiral compound.

Absolute Configuration Assignment: The primary application of ECD is the determination of the absolute configuration of chiral molecules. nih.gov By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be confidently assigned. researchgate.net The presence of the ketone chromophore in this compound makes it particularly amenable to ECD analysis, as the electronic transitions associated with the carbonyl group are sensitive to the chiral environment. rsc.orgrsc.org

Conformational Analysis: ECD spectra are also sensitive to the conformation of a molecule. rsc.org Therefore, ECD can be used to study the conformational preferences of this compound in solution.

Table 3: Representative Chiroptical Data for a Hypothetical Enantiomer of this compound

TechniqueParameterValue
PolarimetrySpecific Rotation [α]²⁰_D+15.2° (c 1.0, CHCl₃)
ECDWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
295+5200
220-3100

Advanced Topics and Future Research Directions in the Chemistry of 1 1 Methylamino Cyclobutyl Propan 1 One

Development of Novel and Efficient Synthetic Routes

The synthesis of α-amino ketones is a well-established area of organic chemistry, with numerous methods available for their preparation. colab.wsresearchgate.net However, the efficient and stereocontrolled synthesis of α-tertiary aminoketones, such as 1-[1-(Methylamino)cyclobutyl]propan-1-one, can be challenging. Future research in this area will likely focus on the development of novel synthetic strategies that offer high yields, scalability, and access to enantiomerically pure forms of the target compound and its derivatives.

One promising avenue is the application of modern catalytic methods. For instance, transition-metal-catalyzed α-amination of ketones represents a direct and atom-economical approach. organic-chemistry.org The development of chiral ligands for such reactions could enable the asymmetric synthesis of this compound, providing access to single enantiomers for biological evaluation. Another potential route could involve the palladium-catalyzed asymmetric arylation of α-keto imines, which has been shown to be an effective method for the synthesis of chiral α-amino ketones. nih.gov

Furthermore, multicomponent reactions, such as the Mannich reaction, offer a convergent and efficient means to construct complex molecules from simple starting materials. nih.gov The development of a novel one-pot, three-component reaction involving a cyclobutyl ketone precursor, methylamine (B109427), and a propanoyl equivalent could provide a streamlined synthesis of the target compound.

Synthetic Strategy Potential Advantages Key Research Focus
Asymmetric α-AminationHigh enantioselectivity, atom economyDevelopment of novel chiral catalysts and ligands
Palladium-Catalyzed ArylationAccess to chiral productsOptimization of reaction conditions for cyclobutyl substrates
Multicomponent ReactionsHigh efficiency, convergenceDesign of novel reaction cascades
Flow Chemistry SynthesisImproved safety, scalability, and reaction controlAdaptation of batch reactions to continuous flow systems

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique structural features of this compound, particularly the strained cyclobutane (B1203170) ring, suggest that it may exhibit interesting and potentially unprecedented reactivity. The photochemistry of cyclobutyl ketones is a rich area of study, with the Norrish Type I and Type II reactions being prominent pathways. acs.orgnih.gov The Norrish-Yang cyclization, a photochemical process involving γ-hydrogen abstraction by an excited carbonyl group, could lead to the formation of novel bicyclic aminoalcohols from derivatives of the target compound. nih.gov

The ring strain of the cyclobutane moiety can also be exploited in transition-metal-catalyzed ring-opening and rearrangement reactions. Such transformations could provide access to a diverse range of acyclic and larger ring structures, expanding the chemical space accessible from this scaffold. The ketone and amine functionalities also offer multiple handles for further chemical derivatization, allowing for the exploration of a wide range of chemical transformations.

Reaction Type Potential Products Research Direction
Photochemical ReactionsBicyclic aminoalcohols, cleavage productsInvestigation of Norrish-Yang cyclization and other photochemical transformations
Ring-Opening ReactionsFunctionalized acyclic compoundsExploration of transition-metal-catalyzed C-C bond activation
Rearrangement ReactionsNovel carbocyclic and heterocyclic scaffoldsStudy of acid- or metal-catalyzed skeletal rearrangements
Derivatization of Functional GroupsAmides, esters, substituted aminesSynthesis of derivatives for structure-activity relationship studies

Integration of In Silico and Experimental Approaches for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties. nih.gov For this compound, in silico methods can be employed to predict its conformational preferences, electronic properties, and potential biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of a series of derivatives with their biological activity, providing valuable insights for the design of more potent and selective compounds. nih.gov Molecular docking simulations can be used to predict the binding mode of the compound to target proteins, guiding the design of analogs with improved binding affinity. Furthermore, Density Functional Theory (DFT) calculations can be used to study the reaction mechanisms of potential chemical transformations, aiding in the optimization of reaction conditions. researchgate.net

Computational Method Application Expected Outcome
Molecular MechanicsConformational analysisPrediction of stable conformers and their relative energies
QSARStructure-activity relationship studiesIdentification of key structural features for biological activity
Molecular DockingPrediction of protein-ligand interactionsIdentification of potential biological targets and binding modes
DFT CalculationsMechanistic studies of reactionsElucidation of reaction pathways and transition state structures

High-Throughput Synthesis and Screening for Chemical Library Generation

High-throughput synthesis (HTS) is a powerful strategy for the rapid generation of large libraries of compounds for biological screening. The modular nature of this compound makes it an ideal scaffold for the construction of a chemical library. By varying the substituents on the cyclobutane ring, the amine, and the propanone moiety, a diverse collection of analogs can be synthesized.

Parallel synthesis techniques can be employed to efficiently generate a library of compounds in a multi-well format. nih.govscite.ai For example, a library could be constructed by reacting a common cyclobutyl ketone precursor with a variety of amines and acylating agents. The resulting library of compounds can then be screened against a panel of biological targets to identify hits with desired activities.

Library Design Strategy Diversity Elements Potential Applications
Substituent Variation on Cyclobutane RingAlkyl, aryl, functional groupsProbing steric and electronic effects on activity
Amine ModificationPrimary, secondary, cyclic aminesExploring the role of the amino group in target binding
Acyl Group VariationAliphatic, aromatic, heterocyclic acyl groupsModulating pharmacokinetic and pharmacodynamic properties

Emerging Analytical Techniques for Complex Chemical Structure Analysis

The unambiguous characterization of novel compounds and their reaction products is crucial for advancing chemical research. A combination of modern analytical techniques is required for the comprehensive analysis of this compound and its derivatives.

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of new compounds. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), are invaluable for elucidating the complex stereochemistry of the cyclobutane ring and for assigning the full chemical structure. ias.ac.inresearchgate.net In cases where single crystals can be obtained, X-ray crystallography provides definitive proof of the three-dimensional structure. nih.gov Furthermore, chiral chromatography methods will be crucial for the separation and analysis of enantiomers, particularly if asymmetric synthetic routes are developed.

Analytical Technique Information Obtained Importance
High-Resolution Mass Spectrometry (HRMS)Elemental composition, molecular weightConfirmation of molecular formula
2D NMR SpectroscopyConnectivity, stereochemistryUnambiguous structure elucidation
X-ray Crystallography3D molecular structureDefinitive proof of structure and stereochemistry
Chiral ChromatographyEnantiomeric puritySeparation and analysis of stereoisomers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.